molecular formula C15H14N6O4S B12572079 Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-

Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-

Cat. No.: B12572079
M. Wt: 374.4 g/mol
InChI Key: CIUGNAYDMZOGBF-UHFFFAOYSA-N
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Description

Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)- is a complex organic compound with a molecular formula of C15H14N6O4S This compound features a unique structure that includes a benzo[d][1,4]dioxine ring, a tetrazole ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)- involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2,3-dihydro-benzo[d][1,4]dioxine with a tetrazole derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with a thioacetamide derivative and a 5-methyl-3-isoxazole derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process may include purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)- is unique due to its combination of structural elements, including the benzo[d][1,4]dioxine, tetrazole, and isoxazole rings.

Properties

Molecular Formula

C15H14N6O4S

Molecular Weight

374.4 g/mol

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C15H14N6O4S/c1-9-6-13(18-25-9)16-14(22)8-26-15-17-19-20-21(15)10-2-3-11-12(7-10)24-5-4-23-11/h2-3,6-7H,4-5,8H2,1H3,(H,16,18,22)

InChI Key

CIUGNAYDMZOGBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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